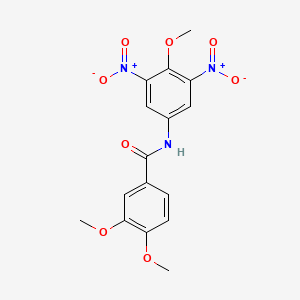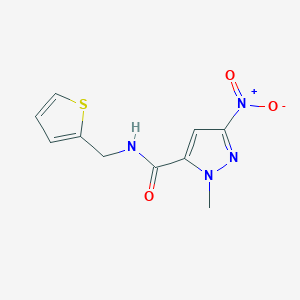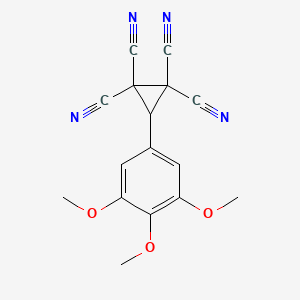
3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide
Übersicht
Beschreibung
3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide, also known as DNP-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitroaromatic compounds and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide is not fully understood. However, it has been proposed that 3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide exerts its pharmacological effects by inhibiting various enzymes and proteins involved in cellular signaling pathways. It has been found to inhibit the activity of protein kinases such as ERK1/2 and AKT, which are involved in cell proliferation and survival. 3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immunity.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in various animal models. It has also been found to reduce inflammation and oxidative stress in various in vitro and in vivo models. Additionally, 3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide in lab experiments is its well-established synthesis method, which allows researchers to obtain pure 3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide for their experiments. Additionally, 3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide has been extensively studied and its pharmacological effects have been well-documented, making it a reliable compound to use in experiments. However, one of the limitations of using 3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several areas of future research that can be pursued to further our understanding of 3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide and its potential applications. One area of future research is the development of new drugs based on the structure of 3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide for the treatment of various diseases. Another area of future research is the elucidation of the exact mechanism of action of 3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide, which will help us understand how it exerts its pharmacological effects. Additionally, further research is needed to investigate the potential toxicity of 3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide and its safety profile in humans.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide has been extensively used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of 3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide is in the development of new drugs for the treatment of various diseases. 3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide has been found to exhibit potent antitumor activity and has been studied for its potential use in cancer treatment. It has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O8/c1-25-13-5-4-9(6-14(13)26-2)16(20)17-10-7-11(18(21)22)15(27-3)12(8-10)19(23)24/h4-8H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQUBKNSFYLVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C(=C2)[N+](=O)[O-])OC)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-6-(3,4-dimethoxyphenyl)-4,4-diethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4330203.png)

![2,4-dioxo-6-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B4330212.png)
![4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]oxathiolane]-1,5-dicarbonitrile](/img/structure/B4330227.png)
![2-imino-5-(3-methoxybenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4330235.png)
![4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B4330243.png)
amino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4330255.png)
![N~4~-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine](/img/structure/B4330263.png)
![ethyl 1-[(6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B4330297.png)
![ethyl 1-[(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B4330300.png)
![ethyl 1-[(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B4330303.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4330311.png)
![N-(3,5-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4330313.png)